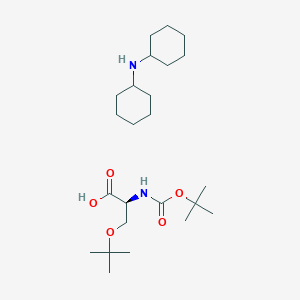

Boc-ser(tbu)-oh dcha

Description

Significance in Peptide Chemistry and Organic Synthesis

The primary significance of Boc-Ser(tBu)-OH lies in its role as a building block in the chemical synthesis of peptides. chemimpex.combachem.com In peptide synthesis, it is crucial to control which functional groups react. Amino acids possess at least two reactive sites: the amino group and the carboxylic acid group. wikipedia.org Furthermore, trifunctional amino acids like serine have a reactive side chain—in this case, a hydroxyl group—that must also be managed. researchgate.net

Boc-Ser(tBu)-OH addresses this challenge through its two protecting groups.

The Boc group on the nitrogen terminus prevents the amino group from forming unwanted bonds during the coupling of the amino acid's carboxyl group to a growing peptide chain. wikipedia.org

The tert-butyl (tBu) group protects the highly reactive hydroxyl side chain of serine, preventing it from participating in side reactions. vulcanchem.com

This dual protection makes the compound a versatile reagent, particularly in Solid-Phase Peptide Synthesis (SPPS), where reagents are added in a stepwise fashion to build a peptide on a solid resin support. sigmaaldrich.com The use of such protected derivatives allows for the precise construction of complex peptide structures, which is vital in the development of novel therapeutics and bioactive peptides. chemimpex.com

Historical Context of Protected Amino Acids in Chemical Synthesis

The need for protecting functional groups has been a central theme in the history of peptide synthesis. nih.gov While early efforts at the beginning of the 20th century by chemists like Emil Fischer demonstrated that amino acids could be linked, these methods lacked the control needed for complex syntheses. researchgate.net

A major breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group . bachem.commasterorganicchemistry.com This was the first "modern" reversible Nα-protecting group, which could be removed under relatively mild conditions, heralding a new era of peptide chemistry. bachem.comresearchgate.net

The field was further revolutionized in the 1960s when R. Bruce Merrifield developed Solid-Phase Peptide Synthesis (SPPS). This technique, for which he was awarded the Nobel Prize, involves anchoring a peptide chain to a solid polymer support and sequentially adding protected amino acids. To complement this method, Merrifield's group championed the use of the acid-sensitive tert-butoxycarbonyl (Boc) group for temporary Nα-protection. researchgate.net This Boc/benzyl-based strategy became a dominant method for decades. researchgate.net The development of orthogonal protecting groups, which can be removed under different chemical conditions, provided chemists with a sophisticated toolkit for synthesizing increasingly complex molecules. researchgate.netwikipedia.org

Role of the Dicyclohexylamine (B1670486) (DCHA) Salt Form in Enhancing Research Applications

While the protected amino acid Boc-Ser(tBu)-OH is the key reactant, it is frequently manufactured, stored, and sold as its dicyclohexylamine (DCHA) salt. bachem.combachem.com This is not merely for convenience; the salt form provides several distinct chemical and practical advantages.

Many protected amino acid derivatives are oils or are otherwise non-crystalline, making them difficult to handle, weigh accurately, and purify. bachem.com Forming a DCHA salt often yields a stable, crystalline solid with improved handling properties and a longer shelf life. chemimpex.combachem.combachem.com

From a chemical standpoint, the DCHA salt plays a crucial role in minimizing side reactions during synthesis preparation. sci-hub.se Research has shown that in the DCHA ionic adduct, the positively charged dicyclohexylammonium (B1228976) counterion moderates the nucleophilicity of the amino acid's carboxylate group. sci-hub.se This electrostatic interaction stabilizes the carboxylate and prevents it from reacting to form by-products, such as oligomers, thus reducing the level of impurities. sci-hub.se DCHA is used because it readily forms these stable ionic salts with amino acids. sci-hub.selookchem.com Before use in peptide synthesis, the free acid must be liberated from the DCHA salt, a standard procedure in synthetic labs. bachem.comatamanchemicals.com

Properties

CAS No. |

18942-50-2 |

|---|---|

Molecular Formula |

C24H46N2O5 |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

dicyclohexylazanium;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |

InChI Key |

AIEUUHIXSUNTGV-QRPNPIFTSA-N |

SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

Canonical SMILES |

CC(C)(C)OCC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

Other CAS No. |

18942-50-2 |

Synonyms |

Boc-Ser(tBu)-OH.DCHA; 18942-50-2; Boc-ser(tbu)-ohdcha; PubChem12161; Boc-Ser(tBu)-OH?DCHA; SCHEMBL8383068; MolPort-020-004-681; Boc-O-tert-butyl-L-serinedchasalt; MFCD00065590; AKOS025289353; AK170040; Boc-Ser(tBu)-OHdicyclohexylammoniumsalt; Boc-Ser(tBu)-OHinvertedexclamationmarkcurrencyDCHA |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc Ser Tbu Oh Dcha

Strategies for O-tert-Butylation of Serine Derivatives

The protection of the reactive side-chain hydroxyl group of serine is a crucial step to prevent unwanted side reactions during peptide synthesis. nih.gov The tert-butyl (tBu) ether is a widely used protecting group for this purpose due to its stability under various reaction conditions, particularly the basic conditions used for Fmoc group removal and the coupling conditions in Boc-based SPPS. nbinno.com

A common and effective strategy for the O-tert-butylation of serine involves the acid-catalyzed addition of isobutene. In one reported method, a serine derivative, such as serine methyl ester hydrochloride, is treated directly with isobutene gas. google.com The reaction is typically conducted in a solvent like dioxane or methylene (B1212753) dichloride and requires a strong acid catalyst, such as p-toluenesulfonic acid, to facilitate the ether formation. google.com This process leads to the formation of the O-tert-butyl serine derivative, which can then be further modified, for instance, by saponification of the methyl ester to yield the free carboxylic acid, O-tert-butyl serine. google.comnbinno.com The careful control of reaction conditions is essential to ensure high yield and maintain the stereochemical integrity of the chiral center. nbinno.com

N-alpha-Boc Protection Techniques

The tert-butoxycarbonyl (Boc) group is a cornerstone of amino acid protection in peptide synthesis, particularly in Boc-based SPPS. nih.gov Its primary function is to temporarily mask the α-amino group, preventing it from participating in undesired reactions during peptide chain elongation. nbinno.com The Boc group is valued for its stability in basic and nucleophilic conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), ensuring orthogonal protection strategies are possible. organic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride, is the most prevalent reagent for the introduction of the Boc protecting group onto the alpha-amino function of amino acids. rsc.org The reaction, known as N-tert-butoxycarbonylation, is versatile and can be performed under various conditions to achieve high yields and chemoselectivity. organic-chemistry.org

A standard method involves reacting the amino acid with Boc₂O in a mixed solvent system, such as dioxane/water or THF/water, in the presence of a base. beilstein-journals.org The base, typically sodium hydroxide, sodium bicarbonate, or triethylamine (B128534), serves to deprotonate the amino group, enhancing its nucleophilicity to attack the Boc anhydride. sigmaaldrich.com The byproducts of this reaction are generally innocuous and easily removed during workup. For amino acids or derivatives that are sensitive to water, anhydrous conditions using solvents like methanol (B129727) or DMF with a base such as triethylamine can be employed. Catalyst-free N-tert-butoxycarbonylation in water has also been reported as an environmentally benign alternative that yields N-Boc derivatives without side products. nih.gov

| Condition Type | Solvent System | Base/Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Aqueous Basic | Dioxane/Water, THF/Water | NaOH, NaHCO₃, Et₃N | Standard, effective method with easily removable byproducts. | beilstein-journals.org |

| Anhydrous | Methanol, DMF, THF | Et₃N, DMAP | Suitable for water-sensitive substrates. DMAP can catalyze the reaction for less nucleophilic amines. | rsc.org |

| Catalyst-Free | Water, Water/Acetone (B3395972) | None | Environmentally friendly ("green") approach, high chemoselectivity. | nih.gov |

| Catalytic (Ionic Liquid) | Ionic Liquid (e.g., 1-alkyl-3-methylimidazolium cation) | Ionic Liquid acts as catalyst | Efficient catalysis with excellent chemoselectivity. | organic-chemistry.org |

While Boc₂O is the most common reagent, several alternatives have been developed for N-tert-butoxycarbonylation. One notable example is 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON). peptide.com BOC-ON reacts rapidly with amino acids at room temperature in aqueous dioxane or acetone with a base like triethylamine to produce the corresponding Boc-amino acids in excellent yields. sigmaaldrich.compeptide.com A key advantage of BOC-ON is that the oxime byproduct can be completely removed by extraction with an organic solvent. peptide.com Other reagents, such as Boc-DMT, have also been developed and are useful for protecting various amines, including amino acids, in aqueous media. organic-chemistry.org

| Reagent | Common Name | Typical Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | Boc₂O, Boc Anhydride | Aqueous or anhydrous base (e.g., NaOH, Et₃N) | Widely used, versatile, cost-effective, byproducts are t-butanol and CO₂. | rsc.org |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | BOC-ON | Aqueous dioxane or acetone with Et₃N at room temperature | Reacts rapidly in high yields; oxime byproduct is easily removed by extraction. | sigmaaldrich.compeptide.com |

| N/A | Boc-DMT | Aqueous media | Stable reagent, effective for various amines including amino acids. | organic-chemistry.org |

Salt Formation with Dicyclohexylamine (B1670486) (DCHA)

The final step in the synthesis of the title compound involves the formation of a salt with dicyclohexylamine (DCHA). This is a common practice for many Boc-protected amino acids. bachem.com

Many N-protected amino acids, including Boc-Ser(tBu)-OH, exist as oils or non-crystalline solids in their free acid form. nbinno.combachem.com This physical state presents challenges for purification, handling, accurate weighing, and long-term storage. nbinno.com The conversion of the free acid into its dicyclohexylammonium (B1228976) (DCHA) salt is a preferred strategy to overcome these issues. bachem.com

The formation of the DCHA salt often induces crystallization, yielding a stable, free-flowing solid. sigmaaldrich.comgoogle.com This crystalline nature facilitates purification through recrystallization, allowing for the attainment of high-purity materials. peptide.combachem.com Furthermore, the salt form typically exhibits enhanced stability, allowing the product to be stored for extended periods without decomposition. nbinno.comgoogle.com

Prior to its use in peptide synthesis, the Boc-amino acid must be liberated from its DCHA salt to regenerate the free carboxylic acid, which is the active form required for peptide coupling reactions. bachem.com A standard and effective procedure involves a liquid-liquid extraction based on acidification.

A typical protocol is as follows:

Suspension : The DCHA salt is suspended in a suitable organic solvent, such as ethyl acetate (B1210297), tert-butyl methyl ether, or a mixture thereof. bachem.com

Acidification : An aqueous solution of an acid is added with stirring. While various acids can be used, 10% aqueous phosphoric acid is often recommended. bachem.com Hydrochloric acid is generally avoided because it forms the sparingly soluble dicyclohexylammonium chloride, which can complicate purification. bachem.com The acid protonates the carboxylate, forming the free carboxylic acid, and protonates the dicyclohexylamine, forming the water-soluble dicyclohexylammonium phosphate (B84403) salt.

Extraction : Stirring is continued until the solid DCHA salt dissolves and two clear liquid phases are formed. The pH of the lower aqueous layer should be acidic (pH 2-3) to ensure complete conversion. bachem.com

Washing : The phases are separated, and the organic layer containing the free Boc-amino acid is washed sequentially with dilute phosphoric acid and then with water until the aqueous phase is no longer strongly acidic (pH ≥ 4). bachem.com

Isolation : The organic phase is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the free Boc-Ser(tBu)-OH, which is typically an oil. nbinno.combachem.com

This regenerated free acid is then ready for activation and coupling in the next step of peptide synthesis.

Stereochemical Control and Enantioselective Synthesis

The synthesis of Boc-Ser(tBu)-OH DCHA, a crucial building block in peptide synthesis, demands rigorous control over its stereochemistry. The preservation of the L-configuration at the α-carbon of the serine backbone is paramount to ensure the biological activity and structural integrity of the final peptide. This section details the advanced methodologies employed to minimize racemization during synthesis and the sophisticated analytical techniques used to verify the compound's enantiomeric purity.

Strategies for Minimizing Racemization during Boc-Ser(tBu)-OH Synthesis

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant risk during the synthesis of protected amino acids. The activation of the carboxyl group, a necessary step for peptide bond formation or other modifications, increases the acidity of the α-hydrogen, making it susceptible to abstraction by a base. This deprotonation leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a loss of stereochemical integrity. peptide.com

Several key strategies are implemented to suppress this side reaction during the synthesis and application of Boc-Ser(tBu)-OH.

Control of Reaction Temperature: Temperature is a critical parameter in controlling the rate of racemization. smolecule.com Synthesis steps, particularly those involving the protection of the amino and hydroxyl groups, are conducted under carefully controlled temperature ranges. For instance, the protection of the amino group with di-tert-butyl dicarbonate is optimally performed between 0-25°C. smolecule.com Higher temperatures can significantly increase the rate of side reactions, including racemization. smolecule.com

Selection of Coupling Reagents and Additives: In the context of peptide synthesis where Boc-Ser(tBu)-OH is used, the choice of coupling reagent is vital. While serine derivatives are generally less prone to racemization than amino acids like histidine or cysteine, certain reagents can induce epimerization. nih.gov For the closely related Fmoc-L-Ser(tBu)-OH, racemization was found to be negligible with most common coupling reagents but became significant when using HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) in the presence of the base N-methylmorpholine (NMM). nih.gov The use of carbodiimide (B86325) reagents like DIC (Diisopropylcarbodiimide) in combination with racemization-suppressing additives such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a preferred method for minimizing loss of optical purity. nih.govbachem.com Additives like HOBt (Hydroxybenzotriazole) and its derivatives function by forming an active ester that is less prone to racemization than the intermediates formed by other activators. peptide.com

Base Selection and Stoichiometry: The nature and amount of base used in the reaction are crucial. Strong, non-nucleophilic bases are required to facilitate reactions, but their excess can promote the abstraction of the α-proton. The use of sterically hindered bases, such as diisopropylethylamine (DIPEA), is common, as they are less likely to cause racemization compared to less hindered amines. mdpi.com Careful control of the stoichiometry to avoid excess base is a standard practice.

The following table summarizes key parameters and their optimized conditions for minimizing racemization.

| Parameter | Strategy | Rationale |

| Temperature | Maintain optimal ranges (e.g., 0-25°C for amino protection) | Lower temperatures decrease the rate of epimerization and other side reactions. smolecule.com |

| Coupling Reagents | Avoid highly activating reagents like HATU/NMM; prefer carbodiimides (e.g., DIC) with additives. | Certain coupling reagents can significantly increase racemization rates. Studies on similar compounds show DIC/Oxyma to be a mild and effective choice. nih.gov |

| Additives | Incorporate racemization suppressants like OxymaPure or HOBt. | Additives form active esters that are more stable and less susceptible to enolization, thus preserving stereochemical integrity. peptide.combachem.com |

| Base | Use sterically hindered bases (e.g., DIPEA) and control stoichiometry carefully. | Hindered bases are less likely to abstract the α-proton. Avoiding excess base minimizes the risk of racemization. mdpi.com |

Advanced Analytical Techniques for Enantiomeric Purity Determination (e.g., Marfey's Reagent Analysis)

Verifying the enantiomeric purity of Boc-Ser(tBu)-OH is a critical quality control step. Advanced analytical techniques are employed to detect and quantify even trace amounts of the undesired D-enantiomer.

Marfey's Reagent Analysis: Marfey's method is a widely used and reliable technique for determining the optical purity of amino acids. nih.gov The process involves the derivatization of the amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). sci-hub.box

The procedure begins with the complete hydrolysis of the protected amino acid to remove the Boc and tBu groups, yielding free serine. The resulting amino acid mixture is then reacted with Marfey's reagent under mild basic conditions. The reagent's chiral L-alanine amide moiety reacts with the primary amine of both L-serine and D-serine to form stable diastereomers (L-L and L-D pairs). sci-hub.box Because diastereomers have different physical properties, they can be readily separated and quantified using standard reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (typically at 340 nm). sci-hub.boxspringernature.com The ratio of the peak areas corresponding to the two diastereomers provides a precise measure of the enantiomeric excess (e.e.) of the original sample.

Chiral High-Performance Liquid Chromatography (HPLC): Direct separation of enantiomers can be achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. wikipedia.org For protected amino acids like Boc-Ser(tBu)-OH, several types of CSPs are effective.

Polysaccharide-based CSPs: Columns based on cellulose (B213188) or amylose (B160209) derivatives are highly effective for the chiral separation of a wide range of compounds, including N-protected amino acids. wikipedia.org

Macrocyclic Antibiotic CSPs: Chiral stationary phases based on macrocyclic antibiotics like teicoplanin have shown broad applicability for separating amino acid enantiomers. google.com

Crown Ether CSPs: These stationary phases are particularly well-suited for the separation of compounds with primary amine groups, such as free amino acids, and can be used after deprotection of the Boc-Ser(tBu)-OH. chromatographyonline.com

In a typical chiral HPLC method, a solution of Boc-Ser(tBu)-OH is injected into the column, and the enantiomers are separated based on their differential transient binding to the chiral stationary phase. The separation allows for the quantification of each enantiomer, providing a direct assessment of enantiomeric purity.

The table below outlines these primary analytical methods for determining enantiomeric purity.

| Analytical Technique | Principle | Sample Preparation | Detection Method |

| Marfey's Reagent Analysis | Derivatization with a chiral agent (FDAA) to form diastereomers, which are separable on a standard achiral column. sci-hub.box | Hydrolysis of protecting groups, followed by reaction with Marfey's reagent. | RP-HPLC with UV detection (340 nm). springernature.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. wikipedia.org | Direct injection of the Boc-Ser(tBu)-OH sample. | HPLC with UV detection. |

Protecting Group Orthogonality and Deprotection Chemistry of Boc Ser Tbu Oh

Orthogonal Protection Strategy with Boc and O-tert-Butyl Groups

The combination of the Boc and O-tert-butyl protecting groups provides a robust framework for selective manipulation during multistep syntheses. This orthogonality is achieved by exploiting the differing sensitivities of these groups to acidic and basic conditions.

The tert-butoxycarbonyl (Boc) group is well-established for its stability under basic conditions and towards most nucleophiles, while being readily cleaved by mild to moderate acidic conditions wikipedia.orgorganic-chemistry.orggenscript.comtotal-synthesis.comthieme-connect.comnih.gov. In contrast, the O-tert-butyl ether protecting group, while also acid-labile, typically requires stronger acidic conditions for its removal compared to the Boc group vulcanchem.comiris-biotech.depeptide.comiris-biotech.desigmaaldrich.comnih.govbachem.comorganic-chemistry.orgacs.org. This difference in acid lability is the cornerstone of their orthogonal utility.

This differential reactivity allows for the selective removal of the N-terminal Boc group using mild acids, leaving the O-tert-butyl group intact. Subsequently, the O-tert-butyl group can be removed under more vigorous acidic conditions. This sequential deprotection capability makes Boc-Ser(tBu)-OH compatible with synthetic strategies that may involve base-sensitive functionalities or reagents, such as those employing the Fmoc (9-fluorenylmethoxycarbonyl) protecting group for the α-amino terminus organic-chemistry.orggenscript.comtotal-synthesis.comthieme-connect.comiris-biotech.deiris-biotech.debiosynth.com. The Boc/tBu strategy is considered orthogonal to base-labile groups like Fmoc, as Fmoc is cleaved by bases (e.g., piperidine), while Boc and O-tBu are cleaved by acids organic-chemistry.orgiris-biotech.deiris-biotech.debiosynth.com.

Acidolytic Cleavage Mechanisms of the Boc Protecting Group

The Boc group is a classic acid-labile protecting group, and its removal is a fundamental step in many synthetic sequences.

The cleavage of the Boc group is most commonly achieved using trifluoroacetic acid (TFA) in a suitable solvent, typically dichloromethane (B109758) (DCM) wikipedia.orggenscript.comnih.govreddit.com. The concentration of TFA can be varied to optimize reaction rate and selectivity. Common conditions involve 20-50% TFA in DCM wikipedia.orgreddit.compeptide.com. For instance, 3.2 M TFA in DCM has been identified as an effective condition for complete and rapid deprotection, with potential for concentration reduction on larger scales researchgate.net. Alternatively, HCl in organic solvents like dioxane or ethyl acetate (B1210297) can also be employed reddit.com.

The mechanism of Boc deprotection involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to yield a tert-butyl cation and the free amine, with carbon dioxide as a byproduct wikipedia.orggenscript.comtotal-synthesis.comresearchgate.net. The highly reactive tert-butyl cation can lead to undesired side reactions, such as alkylation of sensitive amino acid residues like tryptophan (Trp), cysteine (Cys), or methionine (Met) wikipedia.orgsigmaaldrich.comacs.orgpeptide.compeptide.com. To mitigate these side reactions, scavengers such as anisole, thioanisole, or dithioethane (DTE) are frequently added to the deprotection mixture wikipedia.orgsigmaaldrich.comacs.orgpeptide.compeptide.com.

Table 1: Common Boc Deprotection Conditions

| Protecting Group | Deprotection Reagent | Typical Concentration/Conditions | Typical Solvent | Key Considerations |

|---|---|---|---|---|

| Boc | Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Generates tert-butyl cations; scavengers often required wikipedia.orggenscript.comreddit.compeptide.com. |

| Boc | Trifluoroacetic Acid (TFA) | 3.2 M | Dichloromethane (DCM) | Optimized for rapid and complete deprotection researchgate.net. |

The selective removal of the Boc group while preserving other acid-labile functionalities is a critical aspect of its utility. This selectivity is primarily achieved by leveraging the difference in acid strength or reaction time required for cleavage. Boc groups are generally more labile to acid than protecting groups such as benzyl (B1604629) ethers or certain tert-butyl esters organic-chemistry.orgwiley-vch.de. For example, Boc groups can be cleaved with moderate TFA concentrations (e.g., 50% TFA), whereas benzyl-based protecting groups often require significantly stronger acidic conditions peptide.com.

However, careful control is necessary, as some acid-labile groups might also be affected by standard Boc deprotection conditions. For instance, while tert-butyl esters are also acid-labile, specific Lewis acids or controlled TFA concentrations can sometimes allow for selective cleavage of Boc groups over tert-butyl esters nih.govwiley-vch.denih.gov. This highlights the importance of fine-tuning reaction parameters to achieve the desired selectivity in complex molecular architectures.

Cleavage of the O-tert-Butyl Protecting Group

The O-tert-butyl ether serves as a robust protecting group for the serine hydroxyl, requiring more forcing conditions for its removal than the Boc group.

The cleavage of the O-tert-butyl group typically necessitates stronger acidic conditions compared to Boc deprotection. Common protocols involve higher concentrations of TFA, often in the range of 95%, or the use of other strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), as well as various Lewis acids peptide.comsigmaaldrich.comnih.govpeptide.com. For instance, in solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from resins like Wang or Rink amide resin, which often involves the removal of side-chain protecting groups, commonly employs 95% TFA sigmaaldrich.com.

Similar to Boc deprotection, the cleavage of the O-tert-butyl ether generates tert-butyl cations, which can lead to alkylation side products. Therefore, the inclusion of scavengers is also crucial when sensitive functional groups are present wikipedia.orgsigmaaldrich.comacs.orgpeptide.compeptide.com. Aqueous phosphoric acid has also been reported as a milder, environmentally benign reagent for the deprotection of tert-butyl ethers organic-chemistry.org. In some strategies, a two-stage TFA cleavage approach is employed to manage the removal of different protecting groups sequentially or to mitigate side reactions acs.org.

Table 2: Common O-tert-Butyl Deprotection Conditions

| Protecting Group | Deprotection Reagent | Typical Concentration/Conditions | Typical Solvent | Key Considerations |

|---|---|---|---|---|

| O-tert-Butyl | Trifluoroacetic Acid (TFA) | ≥95% (v/v) | Various | Requires stronger acid than Boc; scavengers often needed vulcanchem.comiris-biotech.desigmaaldrich.comnih.govbachem.comacs.orgiris-biotech.de. |

| O-tert-Butyl | TFA/TIS/H₂O | 95:2.5:2.5 | N/A | Common cleavage cocktail for peptide release sigmaaldrich.com. |

Table 3: Orthogonality Comparison: Boc vs. Fmoc Strategies

| Strategy | Nα Protection | Side Chain Protection | Nα Deprotection Conditions | Side Chain Deprotection Conditions | Orthogonality with Other Groups |

|---|---|---|---|---|---|

| Boc/Bzl | Boc | Benzyl (Bzl) | Mild Acid (e.g., TFA) | Stronger Acid (e.g., HF, TFMSA) | Quasi-orthogonal biosynth.com |

The combination of the Boc and O-tert-butyl protecting groups in Boc-Ser(tBu)-OH DCHA offers a versatile and reliable building block for peptide synthesis, allowing for controlled elongation of peptide chains and selective functionalization.

Compound List:

this compound (N-tert-butoxycarbonyl-O-tert-butyl-L-serine dicyclohexylamine (B1670486) salt)

Boc (tert-butoxycarbonyl)

O-tert-Butyl (O-tert-butyl ether)

DCHA (Dicyclohexylamine)

TFA (Trifluoroacetic Acid)

DCM (Dichloromethane)

Fmoc (9-fluorenylmethoxycarbonyl)

Trp (Tryptophan)

Cys (Cysteine)

Met (Methionine)

HF (Hydrofluoric Acid)

TFMSA (Trifluoromethanesulfonic Acid)

TIS (Triisopropylsilane)

DTE (Dithioethane)

Bzl (Benzyl)

HCl (Hydrochloric Acid)

Comparative Analysis of Protecting Group Chemistries in Serine Derivatives

Contrasting Boc/tBu with Fmoc/tBu Strategies in Peptide Synthesis

Two of the most prevalent strategies in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl/benzyl (Boc/Bn) approach and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) approach. Boc-Ser(tBu)-OH is a key building block in strategies employing the Boc group for N-terminal protection and tBu for side-chain protection, or in Fmoc strategies where tBu protects the serine hydroxyl.

The Boc/Bn strategy , historically significant, utilizes Boc for N-terminal protection, which is removed by moderately strong acids like trifluoroacetic acid (TFA) thermofisher.comwikipedia.orgpeptide.com. Side-chain protection, often employing benzyl (Bn) ethers for serine's hydroxyl group, requires harsher acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage and peptide release from the resin wikipedia.orgiris-biotech.deresearchgate.netcsbio.com. While both Boc and Bn groups are acid-labile, their differential lability allows for a quasi-orthogonal deprotection scheme, where Boc can be removed with TFA while Bn requires stronger acid wikipedia.orgpeptide.comiris-biotech.decsbio.comiris-biotech.de. This strategy is noted for reducing peptide aggregation during synthesis and is advantageous for peptides containing base-sensitive moieties thermofisher.comwikipedia.org. However, the use of strong acids like HF poses significant safety and handling challenges iris-biotech.de. Furthermore, the tert-butyl cations generated during Boc deprotection can alkylate nucleophilic residues like tryptophan, cysteine, or methionine, necessitating the inclusion of scavengers peptide.comorganic-chemistry.orgpeptide.com.

Table 1: Comparison of Boc/tBu and Fmoc/tBu Strategies in Peptide Synthesis

| Feature | Boc/tBu Strategy | Fmoc/tBu Strategy |

| N-terminal Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Serine Hydroxyl Prot. | tBu (tert-butyl ether) | tBu (tert-butyl ether) |

| N-terminal Deprotection | Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Side-chain Deprotection | Acid (often stronger acid than Boc, or simultaneous) | Acid (e.g., TFA) |

| Orthogonality | Quasi-orthogonal (acid/acid, differential strength) | True orthogonal (base/acid) |

| Key Advantages | Reduces aggregation, suitable for base-sensitive peptides | Milder N-terminal deprotection, broader building block availability |

| Key Disadvantages | Harsher deprotection conditions, potential cation side reactions | Potential for base-sensitive peptides, side reactions during Fmoc removal |

Evaluation of Benzyl and Other Ether-Based Hydroxyl Protecting Groups

Other ether-based protecting groups, such as tetrahydropyranyl (Thp), have been explored for serine and threonine hydroxyl protection nih.gov. Thp ethers are acid-labile and can be removed under mild acidic conditions, potentially offering different orthogonality profiles nih.gov. Trityl (Trt) ethers, while also acid-labile, are generally more sensitive to acidic conditions than tBu ethers, allowing for selective deprotection in the presence of tBu groups using low concentrations of TFA nih.gov. However, tBu and Bn remain the most commonly employed ether-based protecting groups for serine in standard peptide synthesis due to their established compatibility and availability peptide.comug.edu.pl.

Table 2: Comparison of Hydroxyl Protecting Groups for Serine in Peptide Synthesis

| Protecting Group | Strategy (Commonly Paired With) | Deprotection Conditions | Orthogonality (with N-term PG) | Advantages | Disadvantages |

| tert-Butyl (tBu) | Fmoc/tBu | Acid (e.g., TFA) | True (Base/Acid) | Stable to basic Fmoc deprotection; widely used, good availability. | Requires acidic conditions for removal; can cause side reactions with cations if scavengers are not used. |

| tert-Butyl (tBu) | Boc/tBu | Acid (e.g., TFA, often stronger than Boc) | Quasi-orthogonal (Acid/Acid) | Compatible with Boc chemistry; allows for differential acid cleavage. | Both groups are acid-labile, requiring careful control. |

| Benzyl (Bn) | Boc/Bn | Strong Acid (e.g., HF, TFMSA) | Quasi-orthogonal (Acid/Acid) | Stable to moderate acid (TFA) used for Boc removal; reduces aggregation. | Requires very harsh acidic conditions (HF) for final cleavage; less orthogonal than Fmoc/tBu. |

| Trityl (Trt) | Fmoc/Trt (less common for Ser) | Mild Acid (e.g., 1% TFA) | True (Base/Acid) | More acid-labile than tBu, allowing selective deprotection. | More sensitive to acid than tBu, potentially leading to premature cleavage. |

Research Applications of Boc Ser Tbu Oh Dcha in Advanced Organic and Peptide Synthesis

Utility in Solution-Phase Peptide Synthesis (LPPS) Strategies

While SPPS is dominant for laboratory-scale research, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable technique, especially for the large-scale production of peptides or the synthesis of peptide fragments for subsequent ligation. Boc-based chemistry is frequently employed in LPPS. For example, the synthesis of the complex 13-residue antiviral peptide, feglymycin, was accomplished using a solution-phase method with Boc chemistry. thaiscience.info

In LPPS, each coupling and deprotection reaction is carried out in a suitable solvent, and the product is isolated and purified after each step. Boc-Ser(tBu)-OH serves as a standard building block in these syntheses. Its high purity and the reliable protection of both the alpha-amino and side-chain hydroxyl groups are essential for achieving high yields and minimizing side products during the multi-step solution-phase process.

Applications as a Synthon for Chemical Transformations

Beyond its direct use in building peptide chains, Boc-Ser(tBu)-OH can be employed as a versatile synthon—a building block that can be converted into other functional groups for specialized applications.

A powerful application of serine in bio-conjugation chemistry is its conversion to a reactive aldehyde. When a serine residue is positioned at the N-terminus of a peptide, its 1,2-amino alcohol functionality can be selectively oxidized. nih.gov

The process involves incorporating Boc-Ser(tBu)-OH at the desired position during peptide synthesis. After completion of the synthesis and full deprotection of the peptide, the N-terminal serine is exposed. This terminal residue is then treated with an oxidizing agent, such as sodium periodate (B1199274) (NaIO₄), which cleaves the bond between the α-carbon and β-carbon of the serine. nih.gov This oxidation reaction transforms the N-terminal serine into an N-terminal α-oxo aldehyde. acs.org

This resulting aldehyde is a highly valuable functional handle for chemoselective ligation. It can react specifically with nucleophiles like hydrazides to form stable hydrazone linkages or with hydroxylamines to form oximes, enabling the precise, site-specific conjugation of peptides to other molecules such as reporter tags, drugs, or polymers. nih.govacs.orgnih.gov

Functionalization of Polymeric Biomaterials for Drug Delivery and Bio-Conjugation Systems

The modification of polymers with bioactive molecules is a critical strategy in the development of advanced biomaterials for applications like targeted drug delivery and tissue engineering. jchemrev.com While direct studies detailing the use of Boc-Ser(tBu)-OH DCHA for this purpose are specific, the principles of bioconjugation allow for its application in functionalizing polymeric scaffolds. The serine residue, once deprotected, offers a nucleophilic hydroxyl group that can be used as a handle for further chemical modification.

Key functionalization strategies include:

Improving Biocompatibility: Grafting amino acids like serine onto polymer backbones can enhance their biocompatibility and biodegradability, making them more suitable for in vivo applications.

Drug Conjugation: The side-chain hydroxyl can serve as an attachment point for therapeutic agents, creating polymer-drug conjugates that can offer controlled release and targeted delivery. jchemrev.com

Bio-Conjugation: After incorporation into a peptide sequence that is then attached to a polymer, the serine side-chain can be selectively modified to conjugate other biomolecules, such as targeting ligands or imaging agents.

These polymeric systems are designed to improve drug bioavailability, reduce systemic toxicity, and enable personalized treatment approaches. jchemrev.com

Synthesis of Modified Peptides and Peptide Analogues

This compound is a fundamental component in the synthesis of a wide array of modified peptides and their analogues. nbinno.com The stability of the Boc and tBu protecting groups under various reaction conditions is a significant advantage, preventing premature cleavage during complex synthetic pathways. nbinno.com

Incorporation into Cyclic Peptides and Peptide Mimetics

Cyclic peptides and their mimics are of significant interest in medicinal chemistry due to their enhanced stability, receptor affinity, and favorable pharmacokinetic profiles compared to their linear counterparts. This compound is readily incorporated into linear peptide precursors using standard SPPS protocols. knepublishing.comuspto.gov The serine residue within the linear sequence can serve structural or functional roles in the final cyclized product. For instance, its hydroxyl group can be involved in intramolecular hydrogen bonding that helps to stabilize the peptide's conformation. Furthermore, serine's side chain can be a site for modification either before or after cyclization to fine-tune the molecule's biological activity. nih.gov

Facilitating the Synthesis of Post-Translationally Modified Proteins (e.g., Phosphorylated Peptides)

Post-translational modifications (PTMs) are crucial for regulating protein function. Phosphorylation, particularly of serine residues, is one of the most important PTMs, governing numerous cellular processes. The chemical synthesis of homogeneously phosphorylated peptides is essential for studying these processes. nih.govnih.gov

Boc-Ser(tBu)-OH serves as a key precursor for creating the necessary phosphoserine building blocks. A common strategy involves the phosphorylation of the hydroxyl group of a protected serine derivative. Research has detailed methods for synthesizing Boc-Ser(PO3R2)-OH derivatives (where R can be benzyl (B1604629), phenyl, or t-butyl) from a protected Boc-serine starting material. researchgate.netnii.ac.jp These specialized monomers are then incorporated into a peptide sequence using Boc-based synthesis. researchgate.netresearchgate.net This "building block" approach allows for the precise placement of one or more phosphoserine residues within a peptide chain, a feat that is difficult to achieve using biological expression systems.

| Protected Serine Derivative | Phosphorylation Method | Resulting Building Block | Application |

| Boc-Ser-OH | Dialkyl N,N-diethylphosphoramidite / 1H-tetrazole-m-chloroperoxybenzoic acid researchgate.net | Boc-Ser(PO3R2)-OH | Synthesis of Ser(P)-containing peptides researchgate.net |

| Alloc-Serine | Phosphoramidite method nih.gov | Alloc-Ser(PO3(tBu)2)-OH | Solid-phase synthesis of phosphopeptides nih.gov |

This table illustrates common strategies for preparing phosphoserine building blocks for peptide synthesis.

Derivatization for Orthogonal Bioconjugation Chemistries (e.g., Click Chemistry)

Orthogonal bioconjugation reactions, such as the Nobel prize-winning "click chemistry," have revolutionized the way scientists link molecules together, offering high specificity, efficiency, and biocompatibility. The serine side-chain is an excellent scaffold for introducing the necessary chemical handles (e.g., azides or alkynes) for these reactions.

Starting from a protected serine like Boc-Ser(tBu)-OH, the hydroxyl group can be chemically altered. For example, it can be converted into an azide (B81097) or ether-linked to a propargyl group (an alkyne). This derivatization creates a non-natural amino acid that, once incorporated into a peptide, allows the entire peptide to be precisely conjugated to another molecule bearing the complementary functional group. youtube.com This technique is widely used for:

Labeling proteins with fluorescent dyes or biotin.

Creating antibody-drug conjugates (ADCs).

Attaching peptides to surfaces or nanoparticles.

Engineering cell surfaces for imaging or therapeutic purposes.

Contribution to Combinatorial Organic Synthesis and Library Generation

Combinatorial chemistry is a powerful technique for generating large, diverse collections of molecules, which can then be screened for biological activity. Peptide libraries are a prominent example and are instrumental in drug discovery and molecular screening. americanpeptidesociety.org

Solid-phase peptide synthesis (SPPS) is the foundational technology for creating combinatorial peptide libraries. americanpeptidesociety.org As a standard and reliable building block for Boc-based SPPS, this compound is frequently utilized in these high-throughput synthetic processes. Its consistent performance in coupling reactions is essential for the successful synthesis of the tens of thousands to millions of unique peptide sequences that can constitute a single library. These libraries are then used to identify novel peptide-based drug leads, enzyme inhibitors, receptor ligands, and antimicrobial agents. americanpeptidesociety.org

Mechanistic Investigations and Side Reaction Management

Elucidation of Reaction Mechanisms in Protecting Group Cleavage

The tert-butyloxycarbonyl (Boc) group and the tert-butyl (tBu) ether protecting group on the serine hydroxyl are both acid-labile, allowing for their removal under specific acidic conditions.

Boc Deprotection: The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) genscript.comtotal-synthesis.com. The mechanism involves protonation of the Boc carbonyl oxygen, leading to the formation of a tert-butyl cation and carbon dioxide genscript.comtotal-synthesis.compeptide.com. This tert-butyl cation is highly reactive and can further react with nucleophiles, potentially leading to side reactions total-synthesis.compeptide.com. The reaction proceeds via an acid-catalyzed mechanism, where the tert-butyl ether linkage is also susceptible to cleavage under similar acidic conditions libretexts.orgwikipedia.orglongdom.org.

tBu Ether Cleavage: The tert-butyl ether protecting the serine hydroxyl group is also cleaved by strong acids, often concurrently with Boc deprotection libretexts.orgwikipedia.org. The mechanism for tert-butyl ether cleavage typically involves protonation of the ether oxygen, followed by heterolytic cleavage of the C-O bond to form a stable tert-butyl carbocation and the free alcohol libretexts.orglongdom.orgvaia.com. This carbocation can then undergo deprotonation to form isobutylene, or react with nucleophiles present in the reaction mixture peptide.com.

The simultaneous lability of both protecting groups under common acidic conditions (e.g., TFA) simplifies the deprotection step in many synthetic schemes, but also necessitates careful control to manage the reactive intermediates formed peptide.com.

Analysis of Intermolecular and Intramolecular Interactions during Synthesis

The presence of the dicyclohexylamine (B1670486) (DCHA) counterion in Boc-ser(tbu)-oh dcha influences its physical properties and behavior in solution. DCHA salts of amino acids are often crystalline and easier to handle and purify compared to their free acid forms sigmaaldrich.com.

Salt Formation and Crystallinity: The DCHA salt is formed between the carboxylic acid group of the protected serine and the basic dicyclohexylamine. This salt formation can enhance the crystallinity and stability of the compound, aiding in its isolation and purification sigmaaldrich.com. The bulky, non-polar nature of the DCHA counterion can influence solubility and potentially affect intermolecular interactions in solution.

Hydrogen Bonding: In N-Boc protected amino acid derivatives with hydroxyl groups, such as N-Boc-L-serine methyl ester, intramolecular hydrogen bonding between the oxygen of the Boc carbonyl and the hydroxyl hydrogen has been observed mdpi.comresearchgate.net. This internal hydrogen bond can influence the conformation and reactivity of the molecule. While the DCHA salt form might alter these specific interactions due to the presence of the counterion, the intrinsic potential for hydrogen bonding within the protected amino acid moiety remains.

Solvent Interactions: The polarity of the solvent can influence the chemical shifts of carbonyl carbons in N-Boc protected amino acids, indicating the presence of intermolecular forces between the carbonyl groups and the solvent mdpi.comresearchgate.net. The extent of these interactions can be modulated by the steric bulk and functional groups of the amino acid side chain mdpi.com. The DCHA salt form, being ionic, will also interact with solvents differently than the free acid. Studies on amino acid side chain interactions in the presence of salts show that salt ions can stabilize or destabilize these interactions, depending on the nature of the molecules and salt concentration, by modulating solvent density profiles and hydration shells nih.govresearchgate.netacs.orgnih.gov.

Development of Strategies for Side Reaction Suppression

During peptide synthesis, various side reactions can occur, reducing the yield and purity of the desired product. Strategies are employed to mitigate these issues when using protected amino acids like this compound.

Serine, with its hydroxyl group, is susceptible to dehydration under certain conditions, particularly in acidic environments or at elevated temperatures, leading to the formation of dehydroalanine (B155165) nih.govnih.gov.

Mechanism and Prevention: Dehydration typically involves the removal of a water molecule, often initiated by protonation of the hydroxyl group or activation of the adjacent carbon. In the context of peptide synthesis, harsh acidic deprotection conditions or prolonged exposure to activating agents can potentially promote this reaction nih.govnih.gov. Strategies to prevent serine dehydration include optimizing reaction conditions, such as using milder deprotection reagents, controlling temperature, and minimizing reaction times nih.gov. The use of the tert-butyl ether (tBu) protecting group on the serine hydroxyl is itself a strategy to prevent its direct involvement in dehydration or other side reactions until it is intentionally cleaved sigmaaldrich.com.

Self-condensation or oligomerization of activated amino acids can occur, competing with the desired peptide bond formation brieflands.comscielo.org.mxresearchgate.netbachem.com.

Mechanism and Control: This side reaction arises from the reactivity of the activated carboxyl group of one amino acid with the free amino group of another identical or similar amino acid. Such reactions can lead to the formation of dimers, trimers, or higher oligomers scielo.org.mxresearchgate.netrsc.org. To control self-condensation, careful management of the activation and coupling steps is crucial. This includes using appropriate coupling reagents and additives (e.g., HOBt, HOAt) that promote selective peptide bond formation and minimize the formation of reactive intermediates prone to self-reaction bachem.com. Maintaining proper stoichiometry and reaction concentrations also plays a role. The Boc protection strategy, by masking the N-terminus, inherently prevents self-condensation involving the amino group until it is deprotected for coupling peptide.combrieflands.com.

Aspartimide formation is a common and problematic side reaction, particularly in sequences containing aspartic acid. While serine is not directly involved in aspartimide formation, the principles of preventing cyclization side reactions are broadly applicable to managing the reactivity of amino acid derivatives.

Aspartimide Formation: This typically occurs when an aspartic acid residue is followed by a glycine, serine, or alanine (B10760859) residue. Under basic conditions, the side chain carboxylate of aspartic acid can cyclize to form a succinimide (B58015) ring (aspartimide), which can then reopen to form both α- and β-peptide bonds, leading to racemization and structural heterogeneity peptide.comiris-biotech.deresearchgate.netsigmaaldrich.com.

Strategies for Prevention: Several strategies are employed to prevent aspartimide formation, including:

Bulky Protecting Groups: Using sterically hindered protecting groups for the aspartic acid side chain, such as bulky esters, can hinder the cyclization process iris-biotech.deresearchgate.net.

Backbone Protection: Incorporating protecting groups on the peptide backbone itself can also mitigate aspartimide formation peptide.comiris-biotech.dersc.org.

Acidic Additives: Adding acids to deprotection solutions can help suppress aspartimide formation iris-biotech.dersc.org.

Modified Protecting Groups: Novel protecting groups for the aspartic acid side chain, like cyanosulfurylides (CSY) or cyanopyridiniumylides (CyPY), have been developed to effectively mask the carboxylic acid and prevent cyclization researchgate.netrsc.orgresearchgate.net.

Industrial Process Development and Analytical Advancement for Boc Ser Tbu Oh Dcha

Analytical Method Development for Quality Assurance

Chromatographic (HPLC, TLC) and Spectroscopic (IR) Techniques for Characterization and Purity Assessment

The robust characterization of Boc-Ser(tBu)-OH DCHA relies on a suite of analytical techniques, with High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Infrared (IR) spectroscopy being foundational for confirming identity, assessing purity, and monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for determining the purity of this compound. Manufacturers typically report purity levels exceeding 98.0% as determined by HPLC ruifuchem.comruifuchems.combldpharm.com. For instance, one supplier specifies a purity of ≥98.0% (HPLC) ruifuchem.com. Another provides a purity of ≥98% (HPLC) for the D-enantiomer salt chemimpex.com. These analyses are crucial for ensuring that the compound meets the stringent quality requirements for peptide synthesis. HPLC methods are often optimized using various mobile phases and stationary phases to achieve baseline separation of the target compound from potential impurities, such as unreacted starting materials, side products, or degradation products.

Thin-Layer Chromatography (TLC) TLC serves as a rapid and cost-effective technique for qualitative assessment of purity and for monitoring reaction progress during synthesis. It is commonly used to check the Rf (retention factor) values of the compound. For example, some product specifications indicate a purity of ≥98% (TLC) sigmaaldrich.com. TLC is invaluable for quickly identifying the presence of impurities and can guide purification strategies.

Infrared (IR) Spectroscopy Infrared spectroscopy is employed to confirm the identity of this compound by verifying the presence of characteristic functional groups. Key absorption bands expected in the IR spectrum include those corresponding to the carbonyl stretching of the Boc group (typically around 1680 cm⁻¹) and the ester carbonyl of the tert-butyl ether. The presence of the DCHA salt will also contribute characteristic absorption bands. For example, a product specification notes that the "Identity (IR): passes test" sigmaaldrich.com. IR spectroscopy provides a fingerprint of the molecule, ensuring that the correct compound has been synthesized and isolated.

Data Table: Analytical Purity Specifications

| Technique | Reported Purity Specification | Source |

| HPLC | ≥98.0% | ruifuchem.comruifuchems.combldpharm.com |

| HPLC | ≥98% | chemimpex.com |

| TLC | ≥98% | sigmaaldrich.com |

Emerging Research Trends and Future Prospects

Innovations in Peptide and Protein Engineering Enabled by Boc-Ser(tBu)-OH

The strategic importance of Boc-Ser(tBu)-OH extends beyond routine peptide synthesis, enabling significant innovations in the engineering of peptides and proteins with tailored functions and enhanced therapeutic potential. Its incorporation is pivotal in the development of advanced biomaterials, complex peptide architectures, and targeted drug delivery systems. nbinno.com

Researchers are leveraging Boc-Ser(tBu)-OH to create sophisticated peptide-based polymers and dendrimers. These highly branched, three-dimensional macromolecules are being explored for applications in drug delivery, where the serine residue can be functionalized to improve biocompatibility and control the release of therapeutic agents. nbinno.com The presence of the protected serine within the polymer backbone allows for the precise engineering of materials with specific physical and biological properties.

Furthermore, Boc-Ser(tBu)-OH is a critical building block in the synthesis of macrocyclic and peptidomimetic compounds. These structures are designed to mimic the biological activity of natural peptides but with enhanced stability and oral bioavailability. The controlled deprotection of the serine side chain, made possible by the tert-butyl group, allows for site-specific modifications and cyclization, which are key steps in the synthesis of these complex therapeutic candidates. The synthesis of novel dipeptide derivatives containing indole conjugates, which have shown potential as antimicrobial agents, highlights the role of Boc-protected amino acids in creating new therapeutic leads. nih.gov

The compound is also instrumental in assembling peptides with specific biological activities, such as neurotrophic and antimicrobial peptides. nbinno.com For example, engineered antimicrobial peptides derived from phage lysins have demonstrated potent activity against multidrug-resistant bacteria, and their synthesis relies on the precise assembly of amino acid sequences, including protected serines. nih.gov The ability to control the chemistry of the serine residue is crucial for maintaining the peptide's structure and function.

Table 1: Applications of Boc-Ser(tBu)-OH in Peptide and Protein Engineering

| Application Area | Specific Innovation Enabled by Boc-Ser(tBu)-OH | Research Focus |

| Biomaterials | Synthesis of functionalized polymers and dendrimers. nbinno.com | Enhancing biocompatibility and creating controlled-release drug delivery systems. nbinno.com |

| Therapeutic Peptides | Construction of macrocyclic peptides and peptidomimetics. | Improving stability, bioavailability, and target specificity of peptide drugs. |

| Antimicrobial Agents | Assembly of engineered antimicrobial peptides. nbinno.comnih.gov | Developing new antibiotics to combat multidrug-resistant bacteria. nih.gov |

| Bioactive Conjugates | Synthesis of novel peptide-heterocycle hybrids. nih.gov | Creating new classes of therapeutic compounds with enhanced biological activity. nih.gov |

Sustainable and Green Chemistry Approaches in its Production and Utilization

In response to the growing need for environmentally responsible chemical manufacturing, significant research efforts are being directed towards developing sustainable and green chemistry approaches for the production and utilization of protected amino acids like Boc-Ser(tBu)-OH. advancedchemtech.comresearchgate.net The pharmaceutical industry, a major consumer of such reagents, is actively seeking to reduce the environmental impact of peptide synthesis, which traditionally relies on large volumes of hazardous solvents and reagents. advancedchemtech.comsigmaaldrich.com

A key trend is the replacement of conventional, hazardous solvents such as dimethylformamide (DMF) with greener alternatives. advancedchemtech.comsemanticscholar.org Research has demonstrated the efficacy of solvent systems like ethyl acetate (B1210297) (EtOAc) and dimethyl sulfoxide (DMSO) in solid-phase peptide synthesis (SPPS). advancedchemtech.comsemanticscholar.org Furthermore, innovative protocols, termed "ReGreen SPPS," have been developed not only to utilize these greener solvents but also to enable their recycling, along with the recycling of coupling agents like ethyl (hydroxyimino)cyanoacetate (Oxyma). advancedchemtech.comsemanticscholar.org This circular chemistry approach has been shown to dramatically reduce the complete E-factor (a measure of waste produced) from approximately 2000 to 300. advancedchemtech.com

Another significant advancement is the development of water-based peptide synthesis methods. Although Boc-protected amino acids are generally not soluble in water, techniques using water-dispersible nanoparticles of these compounds have been developed. This approach, often assisted by microwave irradiation to speed up reactions, drastically reduces the reliance on organic solvents.

The principles of green chemistry are also being applied to the production of Boc-protected amino acids themselves. Newer methodologies focus on minimizing waste and avoiding toxic reagents. For instance, a greener method for the protection and esterification of amino acids has been developed using dimethyl carbonate (DMC), which is a more environmentally benign reagent compared to traditional methods that might use hazardous substances like thionyl chloride. chemicalbook.com

Table 2: Green Chemistry Strategies in the Lifecycle of Boc-Ser(tBu)-OH

| Strategy | Description | Environmental Benefit |

| Greener Solvents | Replacing DMF with solvents like EtOAc and DMSO in SPPS. advancedchemtech.comsemanticscholar.org | Reduced toxicity and environmental persistence of waste streams. |

| Solvent & Reagent Recycling | "ReGreen SPPS" protocols that allow for the recovery and reuse of solvents and coupling agents. advancedchemtech.comsemanticscholar.org | Significant reduction in chemical waste and manufacturing costs. |

| Aqueous Synthesis | Utilizing water-dispersible nanoparticles of Boc-amino acids for synthesis in water, often with microwave assistance. | Drastic reduction in the use of organic solvents. |

| Sustainable Production | Employing greener reagents like dimethyl carbonate (DMC) for the protection and esterification steps. chemicalbook.com | Avoidance of hazardous chemicals in the manufacturing process. |

| Flow Chemistry | Using continuous flow systems for synthesis, which can reduce excess reagent and solvent use. nih.govmdpi.com | Improved efficiency, safety, and reduced waste generation. |

Exploration of Novel Chemical Reactivities and Derivations

Beyond its conventional use in linear peptide synthesis, Boc-Ser(tBu)-OH is a versatile chiral building block that is being explored for novel chemical transformations and the creation of diverse molecular architectures. Its unique combination of protecting groups allows for selective manipulations that open avenues to new classes of compounds.

One significant area of research is the transformation of the serine residue into other valuable chemical entities. For example, after the removal of its protecting groups, the serine can be oxidized with periodate (B1199274) to yield an α-oxo aldehyde. This highly reactive intermediate is a valuable tool for various bioconjugation strategies and for the synthesis of novel heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. nbinno.com

Boc-Ser(tBu)-OH also serves as a precursor for the synthesis of other amino acids. It can be converted into a β-lactone, which is a reactive intermediate that can be opened by various nucleophiles to generate a wide range of α-amino acids with diverse side chains. nih.gov This strategy provides a route to non-natural amino acids that can be incorporated into peptides to enhance their properties.

The strategic placement of Boc-Ser(tBu)-OH in a peptide sequence can also facilitate novel peptide modifications. For instance, derivatives of Boc-Ser(tBu)-OH are used in the synthesis of isoacyl dipeptides, which are important tools for studying peptide structure and function. rsc.orgpeptide.com The ability to selectively deprotect and modify the serine side chain is key to these advanced applications.

Furthermore, the development of biocatalytic and enzymatic methods is providing new ways to synthesize and modify Boc-protected amino acids. nih.govresearchgate.net These approaches offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry and enabling the creation of complex chiral molecules that are difficult to access through traditional chemical synthesis. The use of flow chemistry is also being explored to synthesize derivatives of Boc-protected amino acids in a more efficient and controlled manner. nih.govmdpi.comunicam.it

Table 3: Novel Derivations and Reactivities of Boc-Ser(tBu)-OH

| Reaction / Derivation | Description | Application |

| Oxidation to α-oxo Aldehyde | Periodate oxidation of deprotected serine to form a reactive aldehyde. nbinno.com | Bioconjugation and synthesis of heterocyclic compounds. nbinno.com |

| β-Lactone Formation | Conversion to a reactive β-lactone intermediate. nih.gov | Synthesis of various α-amino acids and non-natural amino acids. nih.gov |

| Isoacyl Dipeptide Synthesis | Used as a component in the synthesis of isoacyl dipeptides. rsc.orgpeptide.com | Tools for research in peptide chemistry and structural biology. |

| Enzymatic Modifications | Use of biocatalysts for selective transformations. nih.govresearchgate.net | Green and highly selective synthesis of complex chiral molecules. |

| Peptidomimetic Synthesis | Incorporation into non-peptidic backbones to mimic peptide structures. | Development of drugs with improved pharmacokinetic properties. |

Q & A

Basic Research Questions

Q. What is the role of Boc-Ser(tBu)-OH DCHA in peptide synthesis, and how does its protecting group mechanism influence experimental outcomes?

- Methodological Answer : The tert-butoxycarbonyl (Boc) and tert-butyl (tBu) groups in this compound prevent unwanted side reactions (e.g., oxidation or nucleophilic attack) during solid-phase peptide synthesis (SPPS). The DCHA (dicyclohexylamine) counterion enhances solubility in organic solvents like DMF or DCM. To validate its effectiveness, researchers should monitor coupling efficiency via Kaiser tests or HPLC, ensuring deprotection steps (e.g., using TFA) fully remove protecting groups without peptide degradation .

Q. How should researchers design experiments to characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 220 nm) to assess purity. Compare retention times against standards.

- Stability Testing : Store aliquots at −20°C (anhydrous), 4°C (desiccated), and room temperature. Periodically analyze via NMR (e.g., disappearance of Boc/tBu peaks indicates hydrolysis) and mass spectrometry. Document degradation products to refine storage protocols .

Q. What solvent systems are optimal for dissolving this compound in SPPS, and how do solvent choices impact coupling efficiency?

- Methodological Answer : DMF is preferred due to high solubility, but DCM or mixtures (e.g., DMF:DCM 1:1) may reduce swelling of resin-bound peptides. Pre-activate the amino acid with HBTU/DIPEA in the chosen solvent for 1–5 minutes before coupling. Monitor reaction completion via ninhydrin tests. Suboptimal solvents can lead to incomplete couplings, requiring repeat steps or elevated temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stability of this compound in acidic environments during peptide synthesis?

- Methodological Answer : Contradictions often arise from varying TFA concentrations or exposure times. Design a controlled study:

- Variables : TFA concentration (20–95% in DCM), deprotection time (5–60 minutes).

- Metrics : Monitor Ser(tBu) deprotection via LC-MS and side products (e.g., tert-butyl cation adducts) via high-resolution MS.

- Resolution : Optimize conditions to balance deprotection efficiency and side reactions. Cite reproducibility across ≥3 independent trials to validate protocols .

Q. What strategies mitigate racemization risks when incorporating this compound into sensitive peptide sequences?

- Methodological Answer : Racemization occurs during activation or coupling. Mitigation approaches:

- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization.

- Coupling Reagents : Use OxymaPure/DIC instead of HOBt/HBTU to reduce basicity.

- Analysis : Employ chiral HPLC or circular dichroism to quantify D/L-Ser content. Adjust protocols iteratively based on sequence context (e.g., Pro-Ser motifs are high-risk) .

Q. How do environmental factors (pH, temperature) during SPPS influence the reactivity of this compound, and how can these be systematically tested?

- Methodological Answer :

- Experimental Design :

| Factor | Test Range | Outcome Metric |

|---|---|---|

| pH (coupling) | 7.5–9.0 (DIPEA) | Coupling efficiency (%) |

| Temperature | 0°C, 25°C, 40°C | Racemization (%) |

- Procedure : Use automated SPPS platforms to ensure consistency. Correlate results with DFT calculations predicting Ser(tBu) group stability under these conditions .

Q. What analytical techniques are critical for identifying and quantifying side products when using this compound in complex peptide architectures?

- Methodological Answer :

- LC-MS/MS : Detect and quantify tert-butyl loss or oxidation byproducts.

- MALDI-TOF : Profile intact peptides for mass shifts indicating incomplete deprotection.

- 2D-NMR : Resolve structural ambiguities in side products (e.g., β-elimination derivatives). Cross-validate findings with synthetic standards .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound purity, and what quality control (QC) thresholds are recommended?

- Methodological Answer :

- QC Protocol : Require suppliers to provide HPLC (>98% purity), NMR (no extraneous peaks), and elemental analysis (C, H, N within ±0.4% theoretical).

- In-House Verification : Re-analyze each batch via LC-MS. Reject batches with >2% impurities. Document lot numbers and QC data in publications to enhance reproducibility .

Q. What frameworks (e.g., FINER criteria) guide the formulation of rigorous research questions for studies involving this compound?

- Methodological Answer : Apply the FINER framework:

- Feasible : Ensure access to HPLC/MS infrastructure.

- Interesting : Explore understudied impacts (e.g., solvent polarity on Ser(tBu) stability).

- Novel : Investigate non-canonical applications (e.g., macrocycle synthesis).

- Ethical : Adhere to lab safety protocols (e.g., TFA handling).

- Relevant : Align with peptide therapeutic development goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.